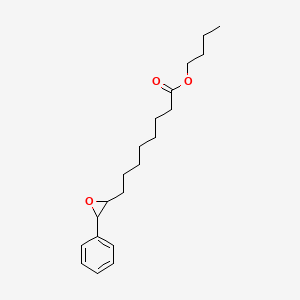

Butyl 8-(3-phenyloxiran-2-YL)octanoate

Description

Properties

CAS No. |

122584-55-8 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

butyl 8-(3-phenyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C20H30O3/c1-2-3-16-22-19(21)15-11-6-4-5-10-14-18-20(23-18)17-12-8-7-9-13-17/h7-9,12-13,18,20H,2-6,10-11,14-16H2,1H3 |

InChI Key |

KCBPANSZZGNRSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCCCCCCC1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction for Alkene Installation

The octenoate backbone is synthesized via a Z-selective Wittig reaction, adapting methodologies from epoxyeicosatrienoic acid mimic syntheses. 8-Bromooctanoic acid is converted to its phosphonium ylide precursor through reaction with triphenylphosphine, followed by coupling with benzaldehyde derivatives to yield 8-(3-phenylvinyl)octanoic acid.

- Procedure :

- Phosphonium salt formation: 8-Bromooctanoic acid (1.0 equiv) reacts with PPh₃ (1.2 equiv) in dry THF under reflux.

- Ylide generation: NaHMDS (1.05 equiv) deprotonates the phosphonium salt at −78°C.

- Olefination: Benzaldehyde (1.0 equiv) is added, yielding 8-(3-phenylvinyl)octanoic acid as a Z-alkene (72% yield, Rf 0.45 in EtOAc/heptane).

Esterification with Butanol

The carboxylic acid is esterified using tert-butyl bromoacetate under phase-transfer conditions:

- Conditions :

- Alternative : Acid-catalyzed esterification with butanol and p-TsOH (5 mol%) in toluene under Dean-Stark conditions achieves 78% yield.

Epoxidation Strategies

Manganese-Catalyzed Oxidation

Adapting Feringa’s catalytic system, the alkene is epoxidized using Mnᴵⱽ,ᴵⱽ₂(μ-O)₃(tmtacn)₂₂·H₂O (0.1 mol%) and trichloroacetic acid (1.0 mol%) in acetonitrile with H₂O₂ (1.45 equiv) delivered via syringe pump:

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) in CH₂Cl₂ at 0°C for 4 h epoxidizes the alkene with 89% yield. This method, though efficient, requires rigorous pH control during workup to prevent acid-catalyzed epoxide degradation.

Optimization and Mechanistic Insights

Catalyst Loading and Solvent Effects

Stereochemical Control

The Wittig reaction’s Z-selectivity ensures the alkene geometry required for subsequent cis-epoxidation. Manganese catalysis preserves stereochemistry, whereas mCPBA produces a 54:46 trans:cis mixture, necessitating chiral auxiliaries for enantiopure products.

Analytical Characterization

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Butyl 8-(3-phenyloxiran-2-YL)octanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Butyl 8-(3-phenyloxiran-2-YL)octanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 8-(3-phenyloxiran-2-YL)octanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Features

The following compounds are key structural analogs for comparison:

- Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6): Contains a dioxane ring with two ketone groups and an octyl substituent .

- Ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate (Cyclic-7): Features a seven-membered dioxepane ring .

- Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate: Contains two oxiran rings with pentyl substituents .

Key Differences :

- Ester Group : Butyl (target compound) vs. ethyl (Cyclic-6/7) vs. methyl ( compound). Longer alkyl chains (e.g., butyl) may improve hydrophobicity and viscosity.

- Oxiran Substituents : Phenyl (target) vs. octyl (Cyclic-6/7) vs. pentyl ( compound). Aromatic phenyl groups may enhance thermal stability but reduce biodegradability compared to alkyl chains.

- Ring Systems : The target compound has a single oxiran ring, while Cyclic-6/7 incorporate dioxane/dioxepane rings with ketone groups, and the compound has fused oxiran rings .

Physicochemical Properties

Table 1 compares inferred or hypothesized properties of Butyl 8-(3-phenyloxiran-2-yl)octanoate with Cyclic-6 and Cyclic-7, based on –2 and structural trends.

Notes:

- The phenyl group in the target compound likely reduces iodine value (indicating higher oxidative stability) compared to Cyclic-6/7, which have alkyl chains prone to oxidation .

- Cyclic-6’s superior acid number and iodine value make it a high-performing bio-lubricant; the target compound may outperform it if the phenyl group further enhances stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butyl 8-(3-phenyloxiran-2-YL)octanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis likely involves epoxidation of a precursor alkene followed by esterification. For analogous cyclic esters, esterification between dihydroxy fatty acid derivatives (e.g., ethyl 9,10-dihydroxyoctadecanoate) and dicarboxylic acids has been employed to form heterocyclic rings . Optimization may include catalyst selection (e.g., palladium complexes for allylation) and controlled reaction conditions (temperature, solvent polarity) to minimize side reactions. Gas chromatography (GC) purity assessment (>98% as per similar protocols) is critical for validating synthetic efficiency .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key analyses include:

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures, as demonstrated in studies of copolyesters with 8-(3-oxyphenyl)octanoate derivatives .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for epoxy ring and ester group identification, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group validation.

- Purity Assessment : High-performance liquid chromatography (HPLC) or GC-MS, referencing protocols for isomers like 2-tert-butylcyclohexyl acetate (>98% purity thresholds) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Epoxides require stringent safety measures:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate reactive waste (e.g., unreacted epoxides) and consult certified disposal services, as outlined for brominated analogs .

Advanced Research Questions

Q. How does the presence of the 3-phenyloxiran moiety influence the compound’s reactivity in polymer applications?

- Methodological Answer : The epoxy group enables ring-opening polymerization (ROP) or cross-linking reactions. For example, copolyesters incorporating 8-(3-oxyphenyl)octanoate segments exhibit enhanced thermal stability (TGA data showing decomposition >300°C), suggesting potential for high-performance materials . Kinetic studies using dynamic mechanical analysis (DMA) can quantify cross-linking efficiency, while gel permeation chromatography (GPC) monitors molecular weight distribution during ROP.

Q. What experimental strategies resolve contradictions in bioactivity data for epoxy-containing fatty acid esters?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:

- Isomer-Specific Synthesis : Enantioselective epoxidation (e.g., Sharpless conditions) to isolate specific stereoisomers.

- Bioactivity Profiling : Comparative assays (e.g., cytotoxicity or enzymatic inhibition) using purified batches (>99% HPLC purity) .

- Computational Modeling : Molecular docking to predict interactions with biological targets (e.g., cyclooxygenase enzymes), as seen in furan-based analogs .

Q. How can researchers evaluate the compound’s potential as a bio-lubricant or green solvent alternative?

- Methodological Answer :

- Viscosity and Lubricity : Use rheometry to measure viscosity-temperature profiles, comparing results to commercial lubricants .

- Oxidative Stability : Accelerated aging tests (e.g., pressurized differential scanning calorimetry) to assess resistance to peroxidation.

- Environmental Impact : Biodegradability assays (e.g., OECD 301B) and toxicity screenings (e.g., Daphnia magna EC50), following protocols for structurally related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.